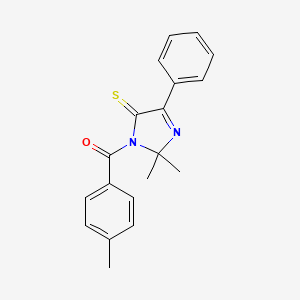
2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a thione group and a benzoyl group attached to the imidazole ring. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylbenzoyl chloride with 2,2-dimethyl-4-phenyl-1H-imidazole-5-thione in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.
Substitution: Nucleophiles like amines or alcohols; reactions are often conducted in polar solvents like ethanol or methanol under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. Additionally, the benzoyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-one: Similar structure but with a carbonyl group instead of a thione group.
2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-sulfoxide: Oxidized form of the thione compound.
2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-sulfone: Further oxidized form of the sulfoxide compound.
Uniqueness
The presence of the thione group in 2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione imparts unique chemical reactivity and biological activity compared to its oxidized counterparts. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2,2-dimethyl-4-phenyl-5-sulfanylideneimidazol-1-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-9-11-15(12-10-13)17(22)21-18(23)16(20-19(21,2)3)14-7-5-4-6-8-14/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRQSYJDHVKIML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














